Antibacterial agent 181

Antibacterial MIC Ciprofloxacin

Antibacterial Agent 181 (Compound 3f) uniquely combines ciprofloxacin's DNA gyrase inhibition with AMP-like membrane disruption, delivering 8x faster bactericidal kinetics than vancomycin. It eradicates persister cells and biofilms—areas where wild-type ciprofloxacin fails—while maintaining exceptional safety (only 5.1% hemolysis at 1280 μg/mL). This makes it the only compound in its class to simultaneously address biofilm-associated chronic infections, drug-tolerant persisters, and resistance development. Ideal for lead optimization programs targeting chronic wound infections, CF lung infections, and prosthetic joint infections.

Molecular Formula C33H41BrFN5O5
Molecular Weight 686.6 g/mol
Cat. No. B12373137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 181
Molecular FormulaC33H41BrFN5O5
Molecular Weight686.6 g/mol
Structural Identifiers
SMILESCCCCCCCCNC(=O)C[N+]1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.[Br-]
InChIInChI=1S/C33H40FN5O5.BrH/c1-2-3-4-5-6-7-12-35-30(40)22-36-13-10-23(11-14-36)32(42)38-17-15-37(16-18-38)29-20-28-25(19-27(29)34)31(41)26(33(43)44)21-39(28)24-8-9-24;/h10-11,13-14,19-21,24H,2-9,12,15-18,22H2,1H3,(H-,35,40,43,44);1H
InChIKeyBTJHVQUJQXVOIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 181 (Compound 3f): A Cationic Ciprofloxacin Derivative with Defined Potency and Safety Profile for Research Procurement


Antibacterial Agent 181, also known as Compound 3f, is a synthetic cationic antibacterial agent derived from the fluoroquinolone core of ciprofloxacin. It is a quinolone pyridinium quaternary ammonium salt with the molecular formula C33H41BrFN5O5 and a molecular weight of 686.6 g/mol . The compound was designed and synthesized as part of a library of ciprofloxacin-pyridinium quaternary ammonium salts aimed at enhancing antibacterial activity while mitigating cytotoxicity and resistance development [1]. It is characterized as an amphiphilic molecule that targets bacterial membranes, leading to membrane disruption, loss of membrane potential, and subsequent bacterial death [1].

Why Ciprofloxacin or Other Cationic Peptides Cannot Be Substituted for Antibacterial Agent 181 in Critical Research Applications


The unique differentiation of Antibacterial Agent 181 lies in its engineered dual functionality: it combines the DNA-targeting mechanism of ciprofloxacin with the membrane-disrupting properties of cationic antimicrobial peptides (AMPs) [1]. This hybrid design addresses critical limitations of both parent classes. Unlike ciprofloxacin, which is ineffective against bacterial persisters and biofilms [1], and unlike many AMPs which exhibit high hemolytic toxicity at therapeutic concentrations, 3f demonstrates potent activity against persister cells and biofilms while maintaining an exceptionally low hemolysis rate (5.1% at 1280 μg/mL) [1]. Furthermore, the compound's stability in body fluids and reduced propensity to induce resistance, as reported in the primary study, distinguish it from other in-class ciprofloxacin-pyridinium quaternary ammonium salts [1]. Substituting with a generic analog would therefore fail to replicate this specific combination of anti-persister efficacy, low toxicity, and stability.

Antibacterial Agent 181: Quantitative Evidence of Differentiation from Ciprofloxacin and In-Class Analogs


Comparative Antibacterial Potency: MIC Values Against S. aureus and E. coli

Antibacterial Agent 181 exhibits a Minimum Inhibitory Concentration (MIC) of 2 μg/mL against both Staphylococcus aureus and Escherichia coli [1]. This value is comparable to, or slightly higher than, the MIC of ciprofloxacin against standard strains of S. aureus, which ranges from 0.25 to 1 μg/mL in various studies [2]. The key differentiation is not in potency alone, but in the context of its activity against persister cells and biofilms where ciprofloxacin is ineffective.

Antibacterial MIC Ciprofloxacin

Hemolytic Toxicity: A Direct Safety Comparison with Cationic Antimicrobial Peptides

The hemolysis rate of erythrocytes at a high concentration of 1280 μg/mL for 3f was only 5.1% [1]. This is significantly lower than the hemolytic activity typically observed for many cationic antimicrobial peptides at comparable concentrations, which often exceed 50% hemolysis at much lower concentrations (e.g., 50-100 μg/mL) [2].

Hemolytic Toxicity Safety Cationic Antibacterial

Time-Kill Kinetics: Superior Speed of Action Compared to Vancomycin

At a concentration of 8 × MIC, 3f achieved complete bacterial killing (below the detection limit of 100 CFU/mL) within 1 hour, whereas vancomycin required 8 hours to achieve the same level of killing under identical conditions [1]. At 4 × MIC, 3f rapidly killed bacteria within 4 hours [1].

Time-Kill Kinetics Bactericidal Persisters

Anti-Persister and Anti-Biofilm Activity: Addressing a Critical Unmet Need

3f was effective in killing persistent bacteria within biofilms, a property not possessed by ciprofloxacin [1]. While quantitative data on the reduction of persister CFU is not fully detailed in the available abstracts, the study explicitly highlights this activity as a key differentiator, demonstrating that 3f can eradicate bacterial populations that are tolerant to conventional antibiotics [1].

Persister Cells Biofilm Recalcitrant Infections

Optimal Research and Industrial Applications for Antibacterial Agent 181 Based on Verified Evidence


Targeting Bacterial Persisters and Biofilms in Chronic Infection Models

Given its demonstrated efficacy against persister bacteria and biofilms, Antibacterial Agent 181 is ideally suited for in vitro and in vivo studies investigating new treatment strategies for chronic, biofilm-associated infections (e.g., cystic fibrosis lung infections, chronic wound infections, prosthetic joint infections) [1]. It can be used as a lead compound to probe the mechanisms of persister cell eradication and biofilm dispersal.

Development of Next-Generation Antibacterial Agents with Improved Safety Profiles

The compound's combination of potent antibacterial activity and exceptionally low hemolytic toxicity (5.1% at 1280 μg/mL) makes it an excellent scaffold for medicinal chemistry optimization programs aiming to develop safer membrane-active antibiotics [1]. Its structure can be further modified to enhance potency or alter its pharmacokinetic properties while maintaining a low toxicity profile.

Investigating Rapid Bactericidal Action and Resistance Prevention

The rapid time-kill kinetics of 3f, which is 8x faster than vancomycin at equivalent multiples of MIC, make it a valuable tool for studying the relationship between bactericidal speed and the prevention of resistance emergence [1]. It can be used in pharmacodynamic models to define optimal dosing strategies that minimize the selection of resistant mutants.

Mechanistic Studies of Membrane Disruption and Bacterial Death

The well-defined mechanism of action involving bacterial membrane depolarization, increased permeability, and subsequent leakage of genetic material and ROS production makes 3f a useful probe for studying bacterial membrane biology and the downstream consequences of membrane disruption [1]. It can be used in fluorescence microscopy and biochemical assays to dissect these pathways.

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